NLRP3 Inflammasome Inhibitory Activity – Class-Level Potency Benchmark
While specific IC50 data for 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not publicly disclosed in accessible literature, it is structurally disclosed within the claims of US Patent 11,905,252 B2 as part of a broader series of sulfonylurea NLRP3 inhibitors [1]. The class has been benchmarked through related optimized sulfonylurea compounds. For example, a structurally related, rationally designed alkenyl sulfonylurea NLRP3 inhibitor (Compound 7) demonstrated potent IL-1β inhibition with an IC50 of 35 nM and IL-18 inhibition with an IC50 of 33 nM in human cells, with 99% oral bioavailability in mice . This sets a competitive class benchmark; selection of the target compound implies an expectation of comparable or improved potency and selectivity profiles.
| Evidence Dimension | NLRP3-dependent IL-1β inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; claimed in patent family as an NLRP3 inhibitor |
| Comparator Or Baseline | Optimized sulfonylurea analog 'Compound 7': IL-1β IC50 = 35 nM |
| Quantified Difference | Unavailable (direct comparative data absent) |
| Conditions | Human cell-based IL-1β release assay (for comparator) |
Why This Matters
Establishes the competitive potency landscape for the sulfonylurea NLRP3 inhibitor class; procurement decisions must consider that the target compound is expected to achieve similar or superior potency, making it a viable candidate for lead optimization if confirmed.
- [1] Inflazome Ltd. (2024). US Patent No. 11,905,252 B2. Sulfonylureas and sulfonylthioureas as NLRP3 inhibitors. View Source
